2-(2-Chlorophenoxy)aniline

Description

BenchChem offers high-quality 2-(2-Chlorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDCPEXSRBLIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502873 | |

| Record name | 2-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-47-3 | |

| Record name | 2-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenoxy)aniline (CAS: 56966-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)aniline, a significant chemical intermediate in the synthesis of various organic compounds. While specific experimental data for this particular ortho-isomer is not extensively documented in publicly available literature, this guide consolidates available information and provides expert analysis based on established chemical principles and data from closely related analogues. We will delve into its chemical identity, plausible synthetic routes with a focus on the Ullmann condensation, detailed predictive analysis of its spectroscopic characteristics, potential applications in medicinal and agrochemical research, and a thorough assessment of its safety and handling protocols. This document aims to serve as a valuable resource for scientists working with or considering the use of this and similar diaryl ether aniline scaffolds.

Chemical Identity and Physicochemical Properties

2-(2-Chlorophenoxy)aniline is a diaryl ether derivative characterized by an aniline ring linked to a 2-chlorophenoxy group via an ether bond. The precise positioning of the chloro- and amino- substituents significantly influences its reactivity and physicochemical properties.

Table 1: Physicochemical Properties of 2-(2-Chlorophenoxy)aniline

| Property | Value | Source |

| CAS Number | 56966-47-3 | Matrix Scientific |

| Molecular Formula | C₁₂H₁₀ClNO | Matrix Scientific |

| Molecular Weight | 219.67 g/mol | Matrix Scientific |

| IUPAC Name | 2-(2-chlorophenoxy)aniline | PubChem |

| Predicted XlogP | 3.1 | PubChem |

| Appearance | Irritant solid (predicted) | Matrix Scientific |

It is crucial to distinguish this compound from its more commonly documented isomer, 2-(4-chlorophenoxy)aniline (CAS: 2770-11-8). The ortho-chloro substitution in the target molecule introduces steric and electronic effects that differentiate it from the para-isomer, impacting its synthetic accessibility and biological activity.

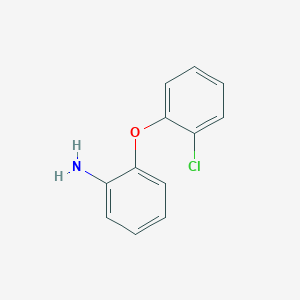

Caption: Chemical structure of 2-(2-Chlorophenoxy)aniline.

Synthesis and Mechanistic Considerations

The formation of the diaryl ether linkage is a key step in the synthesis of 2-(2-Chlorophenoxy)aniline. The Ullmann condensation is a classical and robust method for this transformation.[1][2]

Proposed Synthetic Route: Ullmann Condensation

A plausible synthetic approach involves the copper-catalyzed coupling of 2-chloroaniline with 2-chlorophenol. Alternatively, to avoid self-condensation of 2-chloroaniline, a more controlled synthesis would involve the coupling of 2-aminophenol with 1,2-dichlorobenzene. A more common and often higher-yielding approach detailed in the literature for similar compounds involves the reaction of an aryl halide with a phenol.[3] A representative protocol would involve the coupling of 2-iodoaniline with 2-chlorophenol.

Caption: A representative workflow for the Ullmann condensation synthesis.

Mechanistic Insights

The Ullmann reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide.[4] This is followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent can significantly impact the reaction rate and yield.[1] Modern variations of the Ullmann reaction often employ ligands such as picolinic acid to facilitate the coupling under milder conditions.[1]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm). The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the chlorophenoxy ring will be affected by the chloro- and ether- substituents. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield. The carbon bearing the chlorine atom will also show a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 2: Predicted IR Absorption Bands for 2-(2-Chlorophenoxy)aniline

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |

| 3400-3200 | N-H stretch | Two sharp bands | Primary amine |

| 3100-3000 | Aromatic C-H stretch | Medium to weak bands | Aromatic rings |

| 1620-1580 | N-H bend | Medium band | Primary amine |

| 1600, 1500 | C=C stretch | Medium to strong bands | Aromatic rings |

| 1270-1200 | Aryl C-O stretch | Strong, characteristic band | Diaryl ether linkage[5] |

| 1100-1000 | C-N stretch | Medium band | Aromatic amine |

| 800-700 | C-Cl stretch | Strong band | Aryl chloride |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 219. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns of diaryl ethers can be complex, but characteristic losses of CO, CHO, and the chloro-substituent are expected.[6]

Applications in Drug Discovery and Agrochemicals

The diaryl ether scaffold is a "privileged scaffold" in medicinal and agrochemical research due to its presence in numerous biologically active compounds.[7] Derivatives of this class have shown a wide range of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, and fungicidal properties.[7]

While specific applications for 2-(2-Chlorophenoxy)aniline are not widely reported, its structure suggests it could be a valuable intermediate for the synthesis of:

-

Novel Pharmaceuticals: The aniline moiety provides a handle for further functionalization, such as the formation of amides, sulfonamides, or for use in C-N cross-coupling reactions to build more complex molecules. The chlorophenoxy group can influence the lipophilicity and metabolic stability of a potential drug candidate.

-

Agrochemicals: Chlorophenoxy compounds are a well-known class of herbicides.[8] This molecule could be a precursor for new herbicides or fungicides.

-

Materials Science: Polyanilines and related aromatic polymers have applications in conducting polymers and other advanced materials.

Safety, Handling, and Toxicology

Due to the limited specific toxicological data for 2-(2-Chlorophenoxy)aniline, a cautious approach to handling is imperative, drawing on information from its parent compounds, aniline and 2-chloroaniline.

Hazard Classification: Irritant.

Toxicological Profile (by Analogy)

-

Aniline and Halogenated Anilines: These compounds are known to be toxic and can be absorbed through the skin, by inhalation, or ingestion.[9][10] The primary toxic effect of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[9] Halogenated anilines are also classified as toxic.[10]

-

Chlorophenols: These compounds can be toxic and are irritants to the skin, eyes, and respiratory tract.[11]

Recommended Handling Procedures

-

Engineering Controls: All work with 2-(2-Chlorophenoxy)aniline should be conducted in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

Conclusion

2-(2-Chlorophenoxy)aniline, CAS 56966-47-3, is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While specific experimental data for this compound is sparse, this guide has provided a robust framework for its synthesis, characterization, and safe handling based on established principles and data from analogous structures. The Ullmann condensation represents a reliable method for its preparation. Its spectroscopic signature is predictable, and its biological potential is inferred from the prevalence of the diaryl ether aniline scaffold in bioactive molecules. As with any compound with limited toxicological data, extreme caution should be exercised during its handling. Further research into the specific properties and applications of this ortho-isomer is warranted.

References

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 28-35.

- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. (n.d.). BenchChem.

- Bhaskar, G., Prabhakar, S., Narsaiah, A. V., Nagaiah, K., Ramanjaneyulu, G. S., & Vairamani, M. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170.

- University of California, Riverside. (n.d.). Standard Operating Procedure for Aniline.

- Bradberry, S. M., Proudfoot, A. T., Vale, J. A. (2004). Poisoning due to chlorophenoxy herbicides. Toxicology Reviews, 23(2), 65-73.

- United States Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.

- Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666-6673.

- ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- PubChem. (n.d.). 2-(2-chlorophenoxy)aniline.

-

Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Monge, M. E., Rosen, G. C., & Fenselau, C. (2014). Mass spectra of aniline with different ionization methods. Journal of the American Society for Mass Spectrometry, 25(7), 1147-1154.

- Horváth, D., Csonka, R., & Torkos, K. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.

- Maza, M. E., Galindez, M., Martínez, R., & Cortés, E. (2009). Mass spectral fragmentation patterns of 1,5-benzodiazepines. I. ortho effects of R2-substituent on 2-(ortho-R2-aniline)-4-(para-R1-phenyl)-3H-1,5-benzodiazepines. Journal of Heterocyclic Chemistry, 46(2), 263-268.

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Wageningen University & Research. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

- MDPI. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquone Oxidoreductase (NQR) in Vibrio cholerae.

- PubMed. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.

- ResearchGate. (2013, April 26). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C-H Mono- and Dihydroxylation.

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

A Comprehensive Technical Guide to the Synthesis of Novel 2-(2-Chlorophenoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-chlorophenoxy)aniline scaffold is a privileged structural motif found in a variety of biologically active compounds and functional materials. The synthesis of its derivatives is of significant interest to the fields of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to access these valuable molecules. It is designed to be a practical resource for researchers at the bench, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles that guide the selection of a particular synthetic strategy. We will delve into classical methods such as the Ullmann condensation and explore modern, highly efficient catalytic approaches including the Buchwald-Hartwig amination. Furthermore, this guide will touch upon microwave-assisted synthesis as a rapid and efficient alternative. Each section is grounded in authoritative references, providing a solid foundation for further exploration and application in the laboratory.

Introduction: The Significance of the 2-(2-Chlorophenoxy)aniline Core

The unique arrangement of a substituted phenoxy group ortho to an aniline nitrogen atom imparts specific conformational and electronic properties to the 2-(2-chlorophenoxy)aniline core. This structure is a key pharmacophore in several classes of therapeutic agents and a versatile building block in the synthesis of more complex molecular architectures. The chloro-substituent on the phenoxy ring can modulate the electronic properties of the molecule and provide a handle for further functionalization, making the synthesis of its derivatives a critical endeavor in drug discovery and materials science.

This guide will focus on the most reliable and adaptable methods for the construction of the diaryl ether linkage, which is the key synthetic challenge in assembling the 2-(2-chlorophenoxy)aniline scaffold.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 2-(2-chlorophenoxy)aniline derivatives begins with a retrosynthetic analysis. The primary disconnection is the C-O bond of the diaryl ether, leading to two main synthetic strategies.

Caption: Retrosynthetic analysis of 2-(2-chlorophenoxy)aniline.

This analysis reveals two primary pathways:

-

Strategy A: Coupling of a 2-aminophenol derivative with a 1-halo-2-chlorobenzene.

-

Strategy B: Coupling of a 2-haloaniline derivative with 2-chlorophenol.

The choice between these strategies often depends on the availability and reactivity of the starting materials.

Classical Approach: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[1]

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.[1] The high reaction temperatures traditionally required are often necessary to overcome the activation energy of the oxidative addition step.

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol: A Representative Procedure

The following protocol is adapted for the synthesis of a 2-phenoxyaniline derivative and can be modified for the synthesis of 2-(2-chlorophenoxy)aniline.[2]

Reaction: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline

| Reagent | MW | Amount | Moles | Equivalents |

| 2-Iodo-4-methylaniline | 233.06 | 1.0 g | 4.29 mmol | 1.0 |

| 4-Methylphenol (p-cresol) | 108.14 | 557 mg | 5.15 mmol | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 82 mg | 0.43 mmol | 0.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.19 g | 8.58 mmol | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-4-methylaniline (1.0 g, 4.29 mmol), 4-methylphenol (557 mg, 5.15 mmol), copper(I) iodide (82 mg, 0.43 mmol), and potassium carbonate (1.19 g, 8.58 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-dimethylformamide (DMF, 10 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Modern Catalytic Approaches: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N and C-O bonds, offering milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation.[3][4] This palladium-catalyzed cross-coupling reaction is highly efficient for the synthesis of diaryl ethers.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is generally accepted to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Ligand Exchange/Deprotonation: The alcohol or phenol (Ar'-OH) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium alkoxide or phenoxide complex.

-

Reductive Elimination: The diaryl ether (Ar-O-Ar') is formed from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are commonly employed.[4]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol: A General Procedure

The following is a general procedure for the palladium-catalyzed synthesis of diaryl ethers, which can be adapted for the preparation of 2-(2-chlorophenoxy)aniline derivatives.[5]

Reaction: Palladium-Catalyzed Coupling of an Aryl Bromide with a Phenol

| Reagent | Typical Molar Ratio |

| Aryl Bromide | 1.0 equiv |

| Phenol | 1.2 equiv |

| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-5 mol% |

| Phosphine Ligand (e.g., XPhos, SPhos) | 2-10 mol% |

| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 equiv |

| Solvent (e.g., Toluene, Dioxane) | - |

Procedure:

-

In a glovebox, to a vial equipped with a stir bar, add the aryl bromide, phenol, palladium precatalyst, phosphine ligand, and base.

-

Add the anhydrous, degassed solvent.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the pure diaryl ether.

Other Synthetic Strategies

Copper-Catalyzed C-O Coupling with Modern Ligands

Modern advancements in copper catalysis have led to the development of milder and more efficient Ullmann-type reactions. The use of specific ligands, such as 1,10-phenanthroline and N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower reaction temperatures.[6] These ligand-accelerated reactions often exhibit improved functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7][8] Both Ullmann and Buchwald-Hartwig reactions can be effectively performed under microwave conditions. The rapid and uniform heating provided by microwaves can overcome the activation barriers of these coupling reactions more efficiently than conventional heating.[9]

Typical Microwave Protocol:

A mixture of the aryl halide, phenol, catalyst, ligand (if required), and base in a suitable solvent is sealed in a microwave vial and irradiated at a set temperature for a short period (typically 5-30 minutes).[9] Workup and purification follow standard procedures.

Comparative Analysis of Synthetic Pathways

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) | High temperature (150-250 °C), polar aprotic solvents | Inexpensive catalyst, well-established | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper |

| Modern Ullmann-type | Copper (Cu) with ligands | Moderate temperature (80-120 °C) | Milder conditions, improved yields and scope | Ligand cost, optimization may be required |

| Buchwald-Hartwig Amination | Palladium (Pd) with phosphine ligands | Moderate temperature (80-110 °C) | High yields, broad substrate scope, excellent functional group tolerance | Expensive catalyst and ligands, requires inert atmosphere |

| Microwave-Assisted | Cu or Pd | High temperature for short duration | Rapid reaction times, often higher yields | Requires specialized equipment, potential for pressure buildup |

Characterization of 2-(2-Chlorophenoxy)aniline Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For a representative analog, 2-(4-chlorophenoxy)aniline, the proton and carbon signals would be expected in the aromatic region, with characteristic splitting patterns.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the aniline and the C-O-C stretch of the diaryl ether.

-

Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.

Conclusion

The synthesis of 2-(2-chlorophenoxy)aniline derivatives can be achieved through several effective methodologies. The classical Ullmann condensation, while historically significant, often requires harsh conditions. Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a more versatile and efficient alternative with broader substrate scope and milder reaction conditions. Furthermore, ligand-assisted copper catalysis and microwave-assisted synthesis provide valuable tools for the rapid and high-yielding preparation of these important compounds. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently embark on the synthesis of novel 2-(2-chlorophenoxy)aniline derivatives for a wide range of applications.

References

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-Chlorophenoxy)aniline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-Chlorophenoxy)aniline, a key intermediate in various fields of chemical synthesis. As a Senior Application Scientist, the aim is to not only present data but to instill a robust understanding of the underlying principles that govern the spectral features of this molecule. This guide is structured to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and similar diaryl ether compounds.

Introduction and Structural Context

2-(2-Chlorophenoxy)aniline is a diaryl ether containing an aniline and a 2-chlorophenyl moiety linked by an ether oxygen. This structure presents a unique set of spectroscopic challenges and points of interest due to the electronic interplay between the electron-donating amino group, the electron-withdrawing chlorine atom, and the flexible ether linkage. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the characterization of downstream products.

It is important to note that while extensive spectral databases exist for many organic compounds, a complete, publicly available, and verified set of experimental spectra for 2-(2-Chlorophenoxy)aniline is not readily found. Therefore, this guide will focus on a detailed prediction of the expected spectra based on established principles and comparison with structurally related analogs, such as 2-(4-Chlorophenoxy)aniline. This approach provides a framework for researchers to interpret their own experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(2-Chlorophenoxy)aniline, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-(2-Chlorophenoxy)aniline is expected to be complex due to the presence of two distinct aromatic rings and an NH₂ group. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Assignment |

| H-3' | ~ 7.40 | dd | J ≈ 8.0, 1.5 | Ortho to chlorine, deshielded. |

| H-4' | ~ 7.25 | td | J ≈ 8.0, 1.5 | Para to chlorine. |

| H-5' | ~ 7.10 | td | J ≈ 8.0, 1.5 | Meta to chlorine. |

| H-6' | ~ 6.95 | dd | J ≈ 8.0, 1.5 | Ortho to ether linkage, shielded. |

| H-3 | ~ 7.15 | dd | J ≈ 8.0, 1.5 | Ortho to ether, meta to NH₂. |

| H-4 | ~ 6.80 | td | J ≈ 8.0, 1.5 | Para to ether, meta to NH₂. |

| H-5 | ~ 6.90 | td | J ≈ 8.0, 1.5 | Meta to ether, para to NH₂. |

| H-6 | ~ 6.75 | dd | J ≈ 8.0, 1.5 | Meta to ether, ortho to NH₂. |

| -NH₂ | ~ 3.8 - 4.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Causality Behind Predictions:

-

Chlorine's Influence: The electron-withdrawing nature of the chlorine atom on the 'B' ring will generally deshield the protons on that ring compared to an unsubstituted phenoxy group.

-

Amino Group's Influence: The electron-donating amino group on the 'A' ring will shield the protons, causing them to appear at a relatively lower chemical shift compared to the protons on the 'B' ring.

-

Ether Linkage: The oxygen atom of the ether will have a modest shielding effect on the ortho protons of both rings.

-

Splitting Patterns: The aromatic protons are expected to show complex splitting patterns (doublets of doublets, triplets of doublets) due to both ortho and meta couplings.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 12 aromatic carbons are expected to be non-equivalent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-1 | ~ 145.0 | Attached to NH₂, deshielded. |

| C-2 | ~ 140.0 | Attached to ether oxygen. |

| C-3 | ~ 122.0 | Aromatic CH. |

| C-4 | ~ 120.0 | Aromatic CH. |

| C-5 | ~ 125.0 | Aromatic CH. |

| C-6 | ~ 118.0 | Aromatic CH. |

| C-1' | ~ 154.0 | Attached to ether oxygen. |

| C-2' | ~ 128.0 | Attached to chlorine. |

| C-3' | ~ 131.0 | Aromatic CH. |

| C-4' | ~ 124.0 | Aromatic CH. |

| C-5' | ~ 123.0 | Aromatic CH. |

| C-6' | ~ 119.0 | Aromatic CH. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 2-(2-Chlorophenoxy)aniline, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O-C stretch of the diaryl ether, and the C-Cl bond, as well as aromatic C-H and C=C stretches.

Key Predicted IR Absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium | Diagnostic for a primary amine. Two distinct bands are expected.[1][2] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Indicates the presence of aromatic rings. |

| N-H Bend | 1650 - 1580 | Medium | Confirms the primary amine functionality. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected, characteristic of the aromatic skeleton. |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong | Characteristic of a diaryl ether. |

| C-N Stretch (aromatic) | 1335 - 1250 | Strong | Indicates the amine is attached to an aromatic ring. |

| C-Cl Stretch | 750 - 700 | Strong | Suggests the presence of a chloro-aromatic compound. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 219, corresponding to the molecular formula C₁₂H₁₀³⁵ClNO. A smaller peak at m/z = 221 (M+2) with approximately one-third the intensity of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key diagnostic feature for monochlorinated compounds.

-

Major Fragmentation Pathways:

-

Loss of Cl: A fragment at m/z = 184 corresponding to the loss of a chlorine radical.

-

Cleavage of the Ether Bond: Cleavage on either side of the ether oxygen can lead to fragments corresponding to the chlorophenoxy cation (m/z = 127) or the aminophenoxy cation (m/z = 108).

-

Loss of HCN from the aniline ring: A common fragmentation pathway for anilines.

-

Below is a conceptual representation of the expected fragmentation.

Caption: Predicted major fragmentation pathways for 2-(2-Chlorophenoxy)aniline.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for its ability to dissolve a wide range of organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR (FTIR-ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the instrument via direct infusion or through a GC inlet.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion: A Path to Confident Characterization

References

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Retrieved from [Link]

-

NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

Sources

Biological Activity Screening of Chlorophenoxy Aniline Compounds: A Strategic Approach to Lead Discovery

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic evaluation of chlorophenoxy aniline compounds, a chemical scaffold of significant interest in medicinal chemistry. We will move beyond a simple recitation of protocols to establish a logical, field-proven screening cascade designed to identify and validate novel therapeutic leads. The methodologies described herein are grounded in principles of causality and incorporate self-validating systems to ensure data integrity and reproducibility.

Foundational Principles: The Chlorophenoxy Aniline Scaffold

Chlorophenoxy aniline derivatives represent a versatile class of compounds built upon a core diaryl ether linkage. This structure serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The electronic properties conferred by the chloro- and phenoxy- groups, combined with the reactivity of the aniline moiety, create a scaffold ripe for chemical modification and biological exploration.

Notably, specific derivatives like 3-chloro-4-(4-chlorophenoxy) aniline have been identified through in silico studies as potential binders to critical pathogen enzymes, such as the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), an essential enzyme in fatty acid biosynthesis.[2][3] This precedent underscores the potential of this compound class against infectious diseases and provides a logical starting point for targeted screening. Furthermore, related structures have been investigated for anticancer and antimicrobial activities, suggesting a broad therapeutic window.[4][5][6]

Our screening strategy is therefore designed as a multi-tiered cascade, beginning with broad-spectrum cytotoxicity profiling to establish a foundational activity and safety window, followed by targeted secondary assays to elucidate specific mechanisms of action.

The Screening Cascade: From High-Throughput Hits to Validated Leads

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, mechanism-of-action studies. This funneling approach conserves resources by focusing only the most promising candidates for intensive investigation.

Caption: High-level workflow for screening chlorophenoxy aniline compounds.

Primary Screening: Establishing Cytotoxicity and a Therapeutic Window

The initial step for any novel compound library is to assess its general cytotoxicity. This dual-purpose assay identifies compounds that are potent against cancer cell lines while simultaneously flagging those with high toxicity against normal cells. The goal is to find molecules with a high therapeutic index—maximum efficacy with minimal off-target effects.

The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[7] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductases in living cells.[7]

Data Presentation: Cytotoxicity Profile

Quantitative data from primary screens should be organized to clearly display the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI). The SI is a critical parameter, calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells), which quantifies the cancer-specific toxicity of a compound.

| Compound ID | IC₅₀ HeLa (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ HEK293 (Normal) (µM) | Selectivity Index (HEK293/HeLa) |

| CPA-001 | 1.5 | 2.3 | > 100 | > 66.7 |

| CPA-002 | 50.2 | 45.8 | > 100 | > 2.0 |

| CPA-003 | 2.1 | 3.0 | 4.5 | 2.1 |

| Doxorubicin | 0.8 | 1.1 | 1.5 | 1.9 |

Table 1: Example cytotoxicity data for a set of chlorophenoxy aniline (CPA) compounds compared to a standard chemotherapeutic agent, Doxorubicin. A higher SI is desirable.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed as a self-validating system through the mandatory inclusion of multiple controls.

Objective: To determine the IC₅₀ of test compounds against cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines.

Materials:

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cell lines of interest

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Positive control (e.g., Doxorubicin)

-

Multichannel pipette, CO₂ incubator, microplate reader (570 nm)

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

-

Self-Validation System:

-

Negative Control: Wells with cells treated with medium only (100% viability).

-

Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is critical to ensure the vehicle itself is not causing toxicity.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

-

Blank: Wells with medium only (no cells) for background subtraction.

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Secondary Assays: Elucidating Mechanism of Action

Compounds identified as potent and selective "hits" in the primary screen must be advanced to secondary assays to understand how they work. The choice of assay should be guided by the primary screening results and the known targets of similar chemical scaffolds.

Antimicrobial Activity Screening

Given that aniline derivatives have shown antimicrobial properties, a standard broth microdilution assay is a logical next step to determine the Minimum Inhibitory Concentration (MIC).[5][8]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test organism (e.g., E. coli, S. aureus) to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target-Specific Enzyme Inhibition Assay

Based on the in silico evidence that a chlorophenoxy aniline derivative may target PfENR, a direct enzyme inhibition assay is a powerful secondary screen for antimalarial candidates.[2] Enzyme assays are foundational to modern drug discovery for confirming a compound's mechanism of action.[9][10]

Experimental Protocol: NADH-Dependent PfENR Inhibition Assay

-

Principle: The activity of the PfENR enzyme is monitored by measuring the decrease in absorbance at 340 nm resulting from the oxidation of its cofactor, NADH. An effective inhibitor will prevent this decrease.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), recombinant PfENR enzyme, and the substrate (e.g., trans-2-enoyl-ACP).

-

Compound Addition: Add varying concentrations of the test compound to the wells. Include a no-inhibitor control (for 100% enzyme activity) and a no-enzyme control (for background).

-

Initiation: Start the reaction by adding NADH.

-

Kinetic Readout: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

-

Analysis: Calculate the rate of NADH oxidation (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

In Silico Profiling: Early Prediction of Drug-Likeness

In parallel with in vitro assays, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds.[11] This in silico screening helps prioritize candidates with favorable drug-like properties, reducing the risk of late-stage failures in development.[12][13]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14] For hits from the enzyme inhibition assay, docking them into the active site of PfENR (if the crystal structure is known) can provide insights into the binding mode and guide further chemical optimization.

ADMET Prediction

Various software platforms can predict key parameters from a compound's structure:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Toxicity: hERG inhibition (cardiotoxicity), mutagenicity (Ames test).

Caption: Conceptual flow of in silico ADMET prediction.

Conclusion: Synthesizing Data for Lead Candidate Selection

The biological screening of chlorophenoxy aniline compounds is a multifactorial process that requires a strategic integration of in vitro and in silico data. A successful lead candidate emerging from this cascade will exhibit not only high potency and selectivity in primary and secondary assays but also a promising ADMET profile. By employing the robust, self-validating protocols and logical workflows detailed in this guide, researchers can efficiently navigate the complexities of drug discovery and effectively identify novel compounds with high therapeutic potential.

References

-

Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds. PMC.[Link]

-

Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. PMC - NIH.[Link]

-

Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. PMC - NIH.[Link]

-

Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. NIH.[Link]

-

Role of Nickel (II) Salicylhydroxamic Acid and its Aniline Adduct as an Antimicrobial Substitute. IJRAR.[Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.[Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing.[Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.[Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.[Link]

-

Molecular docking for screening chemicals of environmental health concern: insight from a case study on bisphenols. RSC Publishing.[Link]

-

Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH.[Link]

-

Chemical Synthesis, Efficacy and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffo. Preprints.org.[Link]

-

ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron.[Link]

-

ADMETlab 2.0. ADMETLab.[Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. ijprajournal.com [ijprajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaron.com [pharmaron.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

The Synthetic Potential of 2-(2-Chlorophenoxy)aniline in Agrochemicals: An Application Guide

Introduction: The Role of Substituted Anilines in Modern Agrochemicals

Aniline and its derivatives represent a cornerstone in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and crucially, agrochemicals. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a molecule's biological activity, making these compounds invaluable building blocks for the development of novel herbicides, fungicides, and insecticides. Among these, phenoxy-substituted anilines are of particular interest due to the introduction of a flexible ether linkage and an additional aromatic system, which can significantly influence the molecule's interaction with biological targets.

This technical guide focuses on the synthetic utility of 2-(2-Chlorophenoxy)aniline, a molecule possessing the characteristic features of a substituted phenoxyaniline. While direct, large-scale commercial synthesis of a major agrochemical from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in numerous active compounds. To provide a scientifically rigorous and practical guide, we will explore the application of a closely related and structurally analogous intermediate, 2-amino-4'-chlorobiphenyl, in the synthesis of the widely used fungicide, Boscalid. The principles and reaction pathways detailed herein are directly translatable to the potential applications of 2-(2-Chlorophenoxy)aniline, offering researchers and drug development professionals a robust framework for its utilization in the synthesis of novel agrochemicals.

Core Chemistry: The Amidation of 2-Substituted Anilines

The primary synthetic transformation for 2-substituted anilines like 2-(2-Chlorophenoxy)aniline in agrochemical synthesis is the formation of an amide bond. The amino group (-NH₂) of the aniline is a potent nucleophile that readily reacts with acylating agents, such as acid chlorides, to form a stable amide linkage. This reaction is fundamental to the construction of many complex agrochemical molecules.

In the case of our analogous synthesis of Boscalid, the key step is the reaction of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride. This reaction forms the central amide bond that defines the structure and biological activity of Boscalid.[1][2][3] The 2-substituent on the aniline ring (in this case, the 4-chlorophenyl group) plays a crucial role in orienting the molecule within the active site of its biological target, the succinate dehydrogenase (SDH) enzyme in fungi.[1]

Analogous Synthesis: A Detailed Protocol for the Preparation of Boscalid

The following section provides a detailed, step-by-step protocol for the synthesis of Boscalid, illustrating a key synthetic application for a 2-substituted aniline. This protocol is presented as a validated and instructive example of how a compound like 2-(2-Chlorophenoxy)aniline could be utilized in a similar synthetic strategy.

Overview of the Synthetic Pathway

The synthesis of Boscalid from 2-amino-4'-chlorobiphenyl is a two-step process, starting from the coupling of two aromatic rings to form the biphenyl intermediate, followed by the crucial amidation reaction.

Sources

Application Notes and Protocols for the Use of 2-(2-Chlorophenoxy)aniline in Azo Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Substituted Anilines in Modern Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through chemical modifications. The fundamental synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1][2] The final color and properties of the dye are intricately linked to the electronic and steric characteristics of the substituents on both the diazonium salt and the coupling component.

This application note focuses on 2-(2-Chlorophenoxy)aniline (CAS No. 56966-47-3), a unique aromatic amine that serves as a valuable intermediate in the synthesis of specialized azo dyes. The presence of both a chloro and a phenoxy group on the aniline ring offers a distinct combination of electronic and steric influences, enabling the creation of dyes with specific tinctorial strengths, and fastness properties. The ether linkage, in particular, can enhance the affinity of the dye for hydrophobic fibers, making it a promising candidate for the development of high-performance disperse dyes for synthetic textiles like polyester.

Chemical and Physical Properties of 2-(2-Chlorophenoxy)aniline

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and safe synthesis.

| Property | Value | Source |

| IUPAC Name | 2-(2-Chlorophenoxy)aniline | N/A |

| CAS Number | 56966-47-3 | N/A |

| Molecular Formula | C₁₂H₁₀ClNO | N/A |

| Molecular Weight | 219.67 g/mol | N/A |

| Appearance | Pale yellow to light brown solid | Generic |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water. | Generic |

Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of an azo dye from 2-(2-Chlorophenoxy)aniline follows the classical and well-established mechanism of diazotization followed by azo coupling.[1][2]

Part 1: Diazotization of 2-(2-Chlorophenoxy)aniline

In this initial step, the primary amino group of 2-(2-Chlorophenoxy)aniline is converted into a reactive diazonium salt. This reaction is conducted at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3] The reaction is typically carried out in an acidic medium, with sodium nitrite serving as the source of nitrous acid.[4]

Caption: Diazotization of 2-(2-Chlorophenoxy)aniline.

Part 2: Azo Coupling with a Nucleophilic Partner

The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo dye.[1] The position of the coupling is directed by the activating group on the coupling component. For phenols, the coupling typically occurs at the para position to the hydroxyl group.[1]

Caption: Azo coupling reaction to form the final dye.

Experimental Protocol: Synthesis of a Representative Monoazo Disperse Dye

This protocol details the synthesis of a hypothetical monoazo disperse dye, "Chloro-Phenoxy Red," using 2-(2-Chlorophenoxy)aniline as the diazo component and β-naphthol as the coupling component. This procedure is based on established methods for azo dye synthesis from substituted anilines.[4][5][6]

Materials and Reagents

-

2-(2-Chlorophenoxy)aniline

-

β-Naphthol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Equipment

-

Beakers (250 mL and 500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Glass stirring rod

-

Graduated cylinders

-

Thermometer

Procedure

Step 1: Preparation of the Diazonium Salt Solution (Diazo Component)

-

In a 250 mL beaker, suspend 2.20 g (0.01 mol) of 2-(2-Chlorophenoxy)aniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

-

Stir the mixture vigorously to achieve a fine suspension.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete to ensure full diazotization. The resulting solution should be clear to pale yellow.

Step 2: Preparation of the Coupling Component Solution

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% sodium hydroxide solution.

-

Stir until the β-naphthol is completely dissolved.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

-

While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution to the cold β-naphthol solution.

-

A colored precipitate of the azo dye should form immediately. The color will likely be in the orange to red spectrum.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

-

Check the pH of the solution; it should remain alkaline (pH 8-10) to facilitate the coupling reaction.

Step 4: Isolation and Purification of the Azo Dye

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye cake thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Expected Yield and Appearance

-

Theoretical Yield: The theoretical yield can be calculated based on the stoichiometry of the reaction, with 2-(2-Chlorophenoxy)aniline being the limiting reagent.

-

Appearance: A colored crystalline solid (likely orange, red, or brown).

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized "Chloro-Phenoxy Red" can be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the azo group (-N=N-) stretch (around 1450-1500 cm⁻¹), O-H stretch from the naphthol moiety (broad peak around 3200-3600 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and C-O-C stretch (around 1200-1250 cm⁻¹).[7] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons in the range of 6.5-8.5 ppm. The integration of the signals should correspond to the number of protons in the structure.[4] |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region (typically 400-550 nm for monoazo dyes of this type), which is responsible for the color of the dye. The exact λmax will depend on the solvent used.[7] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the synthesized dye. |

Application Protocol: Dyeing of Polyester Fabric

The synthesized "Chloro-Phenoxy Red" is expected to be a disperse dye, suitable for dyeing hydrophobic fibers like polyester.

Materials and Equipment

-

Synthesized "Chloro-Phenoxy Red" dye

-

Polyester fabric swatch

-

Dispersing agent (e.g., lignosulfonate-based)

-

Acetic acid

-

High-temperature, high-pressure (HTHP) dyeing apparatus or a laboratory-scale beaker dyeing machine

-

Beakers, stirring rods, and a hot plate

Procedure

-

Preparation of the Dyebath:

-

Accurately weigh the polyester fabric swatch.

-

Prepare a dye dispersion by mixing the required amount of "Chloro-Phenoxy Red" (e.g., 1% on weight of fabric) with a small amount of a dispersing agent and a little water to form a smooth paste.

-

Add this paste to the dyebath containing water (liquor ratio, e.g., 1:40).

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the cold dyebath.

-

Gradually raise the temperature of the dyebath to 130 °C over 30-45 minutes.

-

Maintain the dyeing at 130 °C for 60 minutes with continuous agitation to ensure level dyeing.

-

Cool the dyebath slowly to 70-80 °C.

-

-

After-treatment (Reduction Clearing):

-

Remove the dyed fabric and rinse with hot water.

-

Prepare a reduction clearing bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

-

Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed fabric.

-

Safety Precautions

As a senior application scientist, ensuring laboratory safety is of utmost importance. The following precautions must be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 2-(2-Chlorophenoxy)aniline and other reagents.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors and dust.

-

Handling of Reagents:

-

2-(2-Chlorophenoxy)aniline: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and inhalation.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

-

Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion and Future Perspectives

2-(2-Chlorophenoxy)aniline is a promising intermediate for the synthesis of novel azo dyes with potentially enhanced properties. The protocol provided herein offers a robust starting point for researchers to explore the synthesis and application of dyes derived from this versatile molecule. Further research could focus on coupling the diazonium salt of 2-(2-Chlorophenoxy)aniline with a variety of other coupling components to generate a library of new colors. Additionally, a detailed investigation into the fastness properties (e.g., light, wash, and sublimation fastness) of these novel dyes will be crucial in determining their commercial viability for the textile and other industries.

References

- Abass, H. A., & Ayed, N. J. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE)

- Bouzidi, Y., & Achiou, B. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News, 101, 1-15.

- Darji, V. B., & Patel, K. D. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 5(7), 13035-13040.

- Hassan, A. A., & El-Gendy, M. S. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor, 11(03), 12-21.

- Li, J., et al. (2016). Method for continuously preparing water-soluble azo dye by coupling a nebulizer with a pipeline. U.S.

- N/A. (n.d.). The Synthesis of Azo Dyes. Scribd.

- N/A. (n.d.). Synthesis and spectral analysis of some new phenolic azo dyes.

- N/A. (n.d.). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study.

- N/A. (2015). Disperse dye compound as well as preparation method and application thereof.

- El-Faham, A., et al. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(12), 20436-20453.

- Wang, Y., et al. (2022). Preparation of Ultrafine Disperse Dyes Based on the Efficiency Balance of Grinding and Dyeing. Journal of Chemistry, 2022, 1-10.

- Obi, J. C., & Dandy, J. J. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 58(324), 1266-1273.

- N/A. (2009). Synthesis and spectral characterization of some new azo dyes and their metal complexes.

- Otutu, J. O. (2011). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of the Chemical Society of Nigeria, 36(1).

- N/A. (n.d.).

- N/A. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series.

- N/A. (n.d.).

- N/A. (2017). Preparation method and dyeing method of liquid disperse dye composition.

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iipublications.com [iipublications.com]

- 4. impactfactor.org [impactfactor.org]

- 5. plantarchives.org [plantarchives.org]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. mdpi.com [mdpi.com]

Analytical techniques for purity assessment of 2-(2-Chlorophenoxy)aniline

Application Notes: Purity Assessment of 2-(2-Chlorophenoxy)aniline

Introduction and Strategic Importance

2-(2-Chlorophenoxy)aniline is a key chemical intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialized dyes. The purity of this starting material is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final product. Process-related impurities, isomeric variants, or degradation products can lead to downstream reaction failures, introduce toxic components, or complicate regulatory approval processes.

This guide provides a comprehensive framework for the analytical techniques required to rigorously assess the purity of 2-(2-Chlorophenoxy)aniline. We will delve into the causality behind methodological choices, offering robust, self-validating protocols tailored for researchers, scientists, and drug development professionals. The core strategy employs High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and spectroscopic methods (NMR, FTIR) for definitive structural confirmation.

Physicochemical Profile of 2-(2-Chlorophenoxy)aniline

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 56966-47-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| Appearance | Solid (form and color may vary) | [1] |

| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane. | General Chemical Knowledge |

Note: The properties listed are for the specified 2-(2-Chlorophenoxy)aniline isomer. The isomeric 2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) is a common potential impurity with identical molecular weight and formula, necessitating chromatographic separation.[1][2]

Understanding Potential Impurities

The purity assessment strategy is dictated by the potential impurities arising from the synthetic route. The most common synthesis is the Ullmann condensation, coupling an aminophenol with a chlorobenzene derivative.[3][4]

Common Synthesis Route: 2-Aminophenol + 1-Bromo-2-chlorobenzene → 2-(2-Chlorophenoxy)aniline

Likely Process-Related Impurities:

-

Unreacted Starting Materials: 2-Aminophenol, 1-Bromo-2-chlorobenzene.

-

Isomeric Impurities: 2-(4-Chlorophenoxy)aniline or 2-(3-Chlorophenoxy)aniline, arising from impurities in the chlorobenzene starting material.

-

By-products: Diphenylether, 2,2'-dichloroazoxybenzene, and other products from side reactions.

-

Degradation Products: Oxidized or hydrolyzed species formed during synthesis or storage.

Integrated Analytical Workflow

A multi-faceted approach is essential for a comprehensive purity profile. The workflow below outlines the logical progression from routine purity checks to in-depth impurity characterization.

Caption: Integrated workflow for purity assessment of 2-(2-Chlorophenoxy)aniline.

Core Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Causality: HPLC is the preferred method for purity quantification due to its high resolution, sensitivity, and suitability for non-volatile aromatic compounds like 2-(2-Chlorophenoxy)aniline. A reverse-phase C18 column is chosen for its excellent ability to separate nonpolar to moderately polar compounds based on hydrophobicity. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for peak purity assessment and preliminary identification of impurities.

Protocol: RP-HPLC with PDA Detection

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the aniline amine group, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 40 20.0 80 25.0 80 25.1 40 | 30.0 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

-

Detection: PDA detector, monitoring at 225 nm. Spectra acquired from 200-400 nm.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution: Accurately weigh ~10 mg of 2-(2-Chlorophenoxy)aniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

-

Sample Solution: Prepare the test sample in the same manner as the standard solution.

-

-

Data Analysis and Purity Calculation:

-

Integrate all peaks in the chromatogram of the sample solution.

-

Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Trustworthiness Check: Use the PDA to perform a peak purity analysis on the main peak to check for co-eluting impurities.

-

-

Method Validation: This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] Validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Causality: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.[7] It is particularly effective for identifying starting materials and low molecular weight by-products that might be present. The mass spectrometer provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for compound identification. Direct injection is often possible for anilines, avoiding time-consuming derivatization.[8]

Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

-

-

Chromatographic and MS Conditions:

-